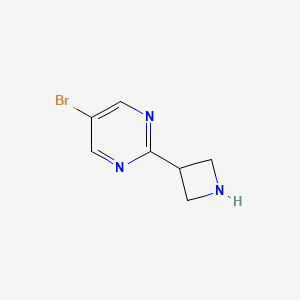

2-(Azetidin-3-yl)-5-bromopyrimidine

Description

Overview of Azetidine (B1206935) and Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Medicinal Chemistry

Azetidines and pyrimidines are two important classes of nitrogen-containing heterocyclic compounds that feature prominently in organic synthesis and medicinal chemistry.

Azetidines are four-membered heterocyclic rings containing one nitrogen atom. ontosight.ai Their significance stems from their unique structural and chemical properties. The considerable ring strain in azetidines makes them reactive and thus useful as intermediates in the synthesis of more complex nitrogen-containing heterocycles. researchgate.netrsc.org Despite this reactivity, they are generally more stable and easier to handle than their three-membered counterparts, aziridines. researchgate.net In medicinal chemistry, the azetidine scaffold is valued for its satisfactory stability and molecular rigidity. nih.gov This has led to its incorporation into a wide array of pharmacologically active compounds with diverse activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govlifechemicals.com

Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms. numberanalytics.com This structural motif is of fundamental importance in nature, forming the core of the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of DNA and RNA. numberanalytics.comslideshare.net Beyond their biological role, pyrimidine derivatives are a major focus of medicinal chemistry research. microbenotes.com The pyrimidine ring system is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Numerous pyrimidine derivatives have been developed as therapeutic agents, including anticancer and antimicrobial drugs. slideshare.netnih.gov In organic synthesis, the pyrimidine ring can be functionalized in various ways, making it a versatile building block for the construction of complex molecules. benthamdirect.comorganic-chemistry.org

Structural Significance of Bridged Azetidine-Pyrimidine Systems

The combination of an azetidine and a pyrimidine ring into a single molecule, such as in 2-(Azetidin-3-yl)-5-bromopyrimidine, creates a "bridged" system with significant structural implications. This linkage provides a rigid and well-defined three-dimensional structure. The azetidine ring, being a saturated heterocycle, introduces a non-planar element that can be crucial for binding to biological targets like enzymes and receptors.

The fusion or direct connection of these two ring systems can lead to novel chemical entities with unique pharmacological profiles. For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a fused bicyclic system, is a cornerstone in the development of protein kinase inhibitors for cancer treatment. nih.gov The rigid framework of such fused systems allows for precise positioning of substituents to interact with specific amino acid residues in a protein's binding pocket. nih.gov While this compound is a linked rather than a fused system, the principle of combining two distinct heterocyclic scaffolds to explore new chemical space and generate novel biological activities is a common and effective strategy in drug discovery. researchgate.net

Current Research Landscape of Brominated Pyrimidine Derivatives as Synthetic Intermediates

Brominated pyrimidines, such as 5-bromopyrimidine (B23866), are highly valuable intermediates in organic synthesis. The bromine atom acts as a versatile "handle" that can be replaced or used to form new chemical bonds through a variety of cross-coupling reactions. This allows for the late-stage functionalization of the pyrimidine core, a strategy that is highly efficient for creating libraries of related compounds for drug discovery screening.

The carbon-bromine bond on the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles at the 5-position. bhu.ac.in More importantly, the bromine atom facilitates a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and other bonds.

The utility of brominated pyrimidines as synthetic precursors is well-documented. For example, 5-bromo-2,4-dichloropyrimidine (B17362) has been used as a starting material for the multi-step synthesis of novel 5-bromo-pyrimidine derivatives that have shown potential as tyrosine kinase inhibitors. nih.gov The ability to selectively functionalize the brominated position of the pyrimidine ring is a key advantage in the design and synthesis of complex molecules with potential therapeutic applications. The regioselectivity of bromination on the pyrimidine ring often mirrors that of other functionalization methods, making it a predictable and reliable synthetic tool. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-bromopyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBRXBADVQMUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azetidin 3 Yl 5 Bromopyrimidine

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of azetidines is a well-explored area of organic chemistry, driven by the prevalence of this moiety in pharmaceuticals and biologically active natural products. bris.ac.ukmagtech.com.cn Methodologies for constructing the azetidine ring can be broadly categorized into cyclization reactions, where C-N or C-C bonds are formed to close the ring, and cycloaddition reactions. magtech.com.cn More recent and innovative approaches exploit the high ring strain of bicyclic precursors to drive the formation of functionalized azetidines. organic-chemistry.orgnih.govrsc.org

Strain-release-driven synthesis has emerged as a powerful and modular method for constructing complex and densely functionalized azetidines. acs.orgchemrxiv.orgnih.govnih.gov These reactions utilize highly strained precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs), whose inherent ring strain facilitates ring-opening and functionalization reactions that would otherwise be challenging. chemrxiv.orgacs.orgrsc.org This strategy allows for the introduction of diverse substituents onto the azetidine core in a controlled manner. nih.govchemrxiv.org

The generation of key strained intermediates, such as 1-azabicyclo[1.1.0]butane, is fundamental to strain-release methodologies. While various synthetic routes to ABBs exist, one approach involves precursors like dibromoalkylamines. It has been noted that azabicyclo[1.1.0]butyl lithium, a critical nucleophilic species for subsequent homologation reactions, can be generated directly from a dibromoalkylamine. organic-chemistry.org This method offers an alternative pathway that can circumvent the formation of certain by-products, such as sulfoxides, which may require additional purification steps. organic-chemistry.org

A highly effective strain-release strategy for azetidine synthesis is the homologation of boronic esters using 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgnih.gov This method leverages the high ring strain of the ABB core to construct the azetidine ring in a modular fashion. organic-chemistry.orgnih.govbris.ac.uk The process is initiated by the selective lithiation of the ABB at the bridgehead C-H bond, which is the most acidic due to its high s-character, to generate azabicyclo[1.1.0]butyl lithium. bris.ac.uk This potent nucleophile then reacts with a wide range of boronic esters to form an intermediate boronate complex. organic-chemistry.orgnih.govbris.ac.uk Upon N-protonation, typically with acetic acid, this strained complex undergoes a stereospecific 1,2-metalate rearrangement, which involves the cleavage of the central C–N bond to relieve ring strain and yield the functionalized N-H azetidinyl boronic ester. organic-chemistry.orgnih.govbris.ac.uk

This methodology demonstrates remarkable versatility, accommodating a broad scope of boronic esters and allowing for the synthesis of diverse azetidine derivatives. organic-chemistry.orgnih.gov The resulting azetidinyl boronic esters are valuable intermediates that can be further functionalized at both the N-H position of the azetidine ring and the boronic ester group. nih.govbris.ac.uk The utility of this approach has been demonstrated in the stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.govbris.ac.uk

| Boronic Ester Type | Reactivity | Further Functionalization | Reference |

| Primary Alkyl | Applicable | Yes | organic-chemistry.orgnih.gov |

| Secondary Alkyl | Applicable | Yes | organic-chemistry.orgnih.gov |

| Tertiary Alkyl | Applicable | Yes | organic-chemistry.orgnih.gov |

| Aryl | Applicable | Yes | organic-chemistry.orgnih.gov |

| Alkenyl | Applicable | Yes | organic-chemistry.orgnih.gov |

Intramolecular cyclization represents a classical and widely employed strategy for the synthesis of the azetidine ring. magtech.com.cn These methods typically involve the formation of a key C-N bond to close the four-membered ring from an acyclic precursor containing both a nucleophilic amine and an electrophilic carbon center.

A direct and straightforward method for constructing the azetidine ring is through the intramolecular nucleophilic substitution of a γ-haloamine, or the intermolecular reaction of a primary amine with a 1,3-dihaloalkane. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, can be achieved through the cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org This reaction is often facilitated by an alkaline aqueous medium and can be accelerated using microwave irradiation. organic-chemistry.org A related approach involves the alkylation of primary amines with 2-substituted-1,3-propanediols, where the diols are converted in situ to more reactive leaving groups, such as bis-triflates, to facilitate the double alkylation and subsequent ring closure. organic-chemistry.org

| Reactants | Conditions | Product | Reference |

| Primary Amine + Alkyl Dihalide | Microwave, Alkaline H₂O | N-substituted Azetidine | organic-chemistry.org |

| Primary Amine + 2-substituted-1,3-propanediol | In situ triflate formation | 1,3-disubstituted Azetidine | organic-chemistry.org |

A modern cyclization approach for azetidine synthesis involves the intramolecular amination of organoboronates. organic-chemistry.orgacs.org This method relies on the formation of an aminoboron "ate" complex, which subsequently undergoes a 1,2-metalate shift to establish the crucial C–N bond, thereby forming the azetidine ring. organic-chemistry.orgacs.org The process is stereospecific, allowing for the synthesis of enantiomerically enriched azacycles with high fidelity. acs.org

The requisite precursors for this transformation are γ-amino boronic esters. The reaction is typically initiated by deprotecting the amine (e.g., Boc group removal with trifluoroacetic acid) and then heating the intermediate in the presence of a base such as potassium tert-butoxide. acs.org This methodology is tolerant of various functional groups, including alkenes, furan rings, and even other boronic esters, making it a versatile tool for synthesizing substituted azetidines. acs.org

| Precursor Functional Group | Resulting Azetidine | Reference |

| Alkene | Substituted Azetidine | acs.org |

| Furan Ring | Substituted Azetidine | acs.org |

| Boronic Ester | Boronate-containing Azetidine | acs.org |

Cyclization Approaches to Azetidines

Electroreductive Intramolecular Cross-Coupling

Electroreductive intramolecular cyclization represents a stereospecific method for the formation of four-membered rings. This technique has been successfully applied to the synthesis of cis-2,4-disubstituted azetidine-3-ones from chiral aromatic α-imino esters. The process involves the electroreduction of the α-imino ester in the presence of chlorotrimethylsilane and triethylamine. acs.org Optimal results for this cyclization are typically achieved using a platinum cathode and tetrabutylammonium perchlorate (Bu₄NClO₄) as the supporting electrolyte. acs.org This method is noted for its high stereospecificity, yielding a single stereoisomer with excellent diastereomeric and enantiomeric excess. acs.org The absolute stereochemistry of the resulting azetidine products can be confirmed through techniques like X-ray crystallography. acs.org

Lewis Acid-Mediated Ring Expansion of Donor-Acceptor Cyclopropanes

A powerful and modern strategy for synthesizing substituted azetidines involves the Lewis acid-mediated ring expansion of donor-acceptor (D-A) cyclopropanes. chemrxiv.orgnih.gov This method operates under mild, transition-metal-free conditions and demonstrates broad functional group tolerance. chemrxiv.orgnih.gov

The reaction mechanism is initiated by the coordination of a Lewis acid, such as magnesium iodide (MgI₂) or scandium triflate (Sc(OTf)₃), to the acceptor groups of the D-A cyclopropane (B1198618). chemrxiv.orgnih.gov This coordination polarizes the cyclopropane ring, facilitating a nucleophilic ring-opening by a nitrogen source. Readily accessible iminoiodinanes are effective nitrogen transfer agents in this transformation. chemrxiv.orgnih.gov The process leads to the formation of functionalized azetidines in good to excellent yields. nih.gov This protocol is particularly advantageous as it can be applied to challenging alkyl D-A cyclopropanes to form aliphatic azetidines without the need for harsh oxidants or precious metal catalysts. chemrxiv.orgnih.gov

| Donor-Acceptor Cyclopropane Substituent | Nitrogen Source | Lewis Acid | Yield |

| Aryl (with alkyl, bicyclic, or halogen groups) | Iminoiodinane | MgI₂ | 51-86% |

| Electron-rich Aryl | Iminoiodinane | MgI₂ | Excellent |

| Electron-deficient Aryl | Iminoiodinane | MgI₂ | Good |

| Naphthyl | Thioketene | Sc(OTf)₃ | 55% |

| Thienyl | Thioketene | Sc(OTf)₃ | 27% |

Data compiled from multiple studies for illustrative purposes. nih.govnih.gov

Intermolecular [2+2] Photocycloaddition Reactions

Intermolecular [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, is a direct and efficient method for constructing the azetidine ring. researchgate.netrsc.org This reaction involves the cycloaddition of an electronically excited imine with an alkene. rsc.org While historically challenging due to competing reaction pathways of the excited imine, recent advancements have significantly improved its utility. researchgate.netrsc.org

Modern protocols often employ visible-light photocatalysis to overcome previous limitations that required high-energy UV light. researchgate.netrsc.orgresearchgate.net A commercially available iridium-based photocatalyst can be used to facilitate a triplet energy transfer to an oxime precursor, such as a 2-isoxazoline-3-carboxylate, generating a reactive triplet state. researchgate.netrsc.orgnih.gov This excited species then readily undergoes a [2+2] cycloaddition with a wide variety of both activated and unactivated alkenes. rsc.org This approach is characterized by its mild conditions, operational simplicity, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. researchgate.netnih.gov The resulting products can often be deprotected under mild conditions to yield the free azetidine. rsc.orgnih.gov

| Imine Precursor | Alkene Partner | Photocatalyst | Yield | Diastereomeric Ratio (dr) |

| 2-isoxazoline-3-carboxylate | Styrene | fac-[Ir(ppy)₃] | High | N/A |

| 2-isoxazoline-3-carboxylate | 1-Octene | fac-[Ir(dFppy)₃] | 98% | 4:1 |

| 2-isoxazoline-3-carboxylate | Vinyl boronate | fac-[Ir(dFppy)₃] | 77% | 5:1 |

| 2-isoxazoline-3-carboxylate | Dihydropyran | fac-[Ir(dFppy)₃] | 99% | 5:1 |

Illustrative examples from Schindler, et al. rsc.org

Reduction of Azetidin-2-ones (β-Lactams)

A well-established and convenient approach for the synthesis of azetidines is the reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams. rsc.org β-Lactams are often more readily accessible synthetically than azetidines themselves. The Staudinger ketene-imine cycloaddition, for instance, remains a general and widely used method for preparing a diverse range of substituted 2-azetidinones. mdpi.com

The reduction of the β-lactam to the corresponding azetidine can be achieved using various reducing agents. Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) and other chloroalanes, are considered effective for this chemoselective transformation. rsc.org However, care must be taken as the presence of Lewis acidic alanes can potentially lead to the ring-opening of the strained four-membered ring, particularly when electron-rich substituents are present on the azetidine nucleus. rsc.org

Aza-Michael Addition Strategies from Azetidin-3-ylidene Acetates

The aza-Michael addition provides a versatile and efficient route to 3-substituted azetidine derivatives. mdpi.comresearchgate.net This strategy commences with the synthesis of an α,β-unsaturated ester, specifically methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This key intermediate is typically prepared from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction, often catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net

The resulting azetidin-3-ylidene acetate serves as a Michael acceptor for the conjugate addition of various nitrogen nucleophiles. mdpi.com This reaction allows for the construction of a new carbon-nitrogen bond at the 3-position of the azetidine ring. A wide range of heterocyclic aliphatic and aromatic amines have been successfully employed as nucleophiles, leading to a diverse library of functionalized azetidine-containing heterocyclic amino acid building blocks. mdpi.com

| Nucleophile | Yield |

| Piperidine | 75% |

| 4-Hydroxypiperidine | 75% |

| Pyrrolidine | 61% |

| 1H-Benzimidazole | 56% |

| 1H-Indole | 55% |

| 1H-Imidazole | 53% |

Data from a study on the aza-Michael addition to methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.com

Strategies for Bromopyrimidine Ring Functionalization

Directed Halogenation of Pyridine (B92270) Scaffolds Leading to Bromopyrimidines

The functionalization of pyrimidine (B1678525) rings, particularly through bromination, is a critical step in the synthesis of the target molecule. Direct electrophilic halogenation of pyridine and related heterocycles like pyrimidine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution and often requires harsh reaction conditions. nih.govchemrxiv.org

To overcome this, modern synthetic strategies focus on temporarily altering the electronic properties of the ring or using directing groups to achieve high regioselectivity under mild conditions. nih.govnih.gov One innovative "one-pot" approach involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates. nih.gov This strategy transiently converts the electron-deficient heterocycle into a series of polarized alkenes that readily undergo regioselective halogenation with reagents like N-bromosuccinimide (NBS). nih.gov

Alternatively, directed C–H functionalization can be employed. The nitrogen atoms within the pyrimidine ring can act as directing groups in metal-catalyzed processes or form Lewis acid-base adducts to guide functionalization to a specific position. rsc.org For pyrimidine nucleosides, bromination at the C-5 position can be achieved smoothly using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in aprotic solvents, with the efficiency sometimes enhanced by the addition of Lewis acids. nih.govfiu.edu Another method involves reacting the hydrogen halide salt of pyrimidine with bromine at elevated temperatures in an inert organic solvent like nitrobenzene (B124822). google.com These directed methods provide reliable access to specifically substituted bromopyrimidines, which are key intermediates for further coupling reactions. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of substituted pyrimidines. In the context of 2-(Azetidin-3-yl)-5-bromopyrimidine, this strategy would typically involve the reaction of a dihalogenated pyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine, with an appropriate azetidine nucleophile. The electron-deficient nature of the pyrimidine ring, further activated by the presence of halogen atoms, facilitates the attack by a nucleophile.

The reaction generally proceeds by the addition of the nucleophilic azetidine derivative to the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide leaving group re-aromatizes the ring to yield the desired product. The choice of solvent and base is critical for the success of SNAr reactions, with polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and non-nucleophilic bases such as cesium carbonate or potassium carbonate often being employed to facilitate the reaction. While direct SNAr with 3-aminoazetidine could lead to the formation of a C-N bond, the formation of a C-C bond would necessitate the use of an organometallic azetidine derivative, which overlaps with cross-coupling strategies.

Coupling Strategies for Azetidinyl-Pyrimidine Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, offering a versatile platform for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds. wikipedia.org In a potential synthesis of this compound, this could involve the coupling of a 2-halopyrimidine derivative (e.g., 2-chloro-5-bromopyrimidine) with an azetidin-3-ylboronic acid or a corresponding boronate ester. The reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄, in the presence of a suitable phosphine (B1218219) ligand and a base.

The catalytic cycle involves the oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Chloro-5-bromopyrimidine | Azetidin-3-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Not Reported |

| 5-Bromopyrimidine (B23866) | 2-(N-Boc-azetidin-3-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Not Reported |

This table presents hypothetical reaction conditions based on general Suzuki-Miyaura coupling procedures for similar substrates, as specific data for the target molecule was not available in the searched literature.

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a key method for synthesizing arylamines from aryl halides. wikipedia.orgnih.gov This reaction would be employed to create a 2-amino-pyrimidine derivative, which could then be further functionalized. A plausible route would involve the reaction of 2,5-dibromopyrimidine with a protected 3-aminoazetidine, such as N-Boc-3-aminoazetidine.

The reaction is catalyzed by a palladium complex with a specialized phosphine ligand (e.g., XPhos, SPhos, or BINAP) and requires a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2,5-Dibromopyrimidine | N-Boc-3-aminoazetidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Not Reported |

| 2-Chloro-5-bromopyrimidine | Azetidine hydrochloride | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Not Reported |

This table illustrates potential reaction setups for the Buchwald-Hartwig amination towards intermediates for the target molecule, based on general protocols.

Negishi Coupling Approaches with Organozinc Reagents

The Negishi coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of an azetidin-3-ylzinc halide with a 2,5-dihalopyrimidine. The organozinc reagent can be prepared from the corresponding 3-haloazetidine or by direct metallation of a protected azetidine.

A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions and tolerance of a wider range of functional groups compared to some other cross-coupling methods. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄.

| Organozinc Reagent | Organic Halide | Catalyst | Solvent | Yield (%) |

| (N-Boc-azetidin-3-yl)zinc chloride | 2,5-Dibromopyrimidine | Pd(PPh₃)₄ | THF | Not Reported |

| 3-Iodo-N-Boc-azetidine + Zn | 2-Chloro-5-bromopyrimidine | PdCl₂(dppf) | DMF | Not Reported |

This table outlines plausible Negishi coupling strategies. Specific experimental data for the synthesis of the target compound was not found in the reviewed literature.

Radical Addition Methods (Minisci Reaction) for Heteroaromatic Functionalization

The Minisci reaction is a radical-based method for the C-H functionalization of electron-deficient heterocycles. This approach could potentially be used to introduce an azetidinyl group onto the pyrimidine core. The reaction involves the generation of a nucleophilic radical, in this case, an azetidin-3-yl radical, which then adds to the protonated pyrimidine ring.

The azetidin-3-yl radical could be generated from a suitable precursor, such as an N-protected 3-iodoazetidine or from an azetidine-3-carboxylic acid via oxidative decarboxylation. The reaction typically requires an oxidant, such as ammonium (B1175870) persulfate, and often an acid to protonate the heterocycle and increase its reactivity towards radical attack.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot synthesis for this compound has not been detailed in the literature, it is conceivable that such a process could be developed.

A hypothetical one-pot procedure could involve the in-situ formation of an organometallic azetidine species followed by a cross-coupling reaction with a dihalopyrimidine. For instance, the treatment of a protected 3-haloazetidine with a metal, such as zinc or magnesium, to form the organometallic reagent, followed by the addition of a palladium catalyst and 2,5-dibromopyrimidine to the same reaction vessel, could potentially afford the desired product in a single operation.

Optimization of Reaction Conditions and Catalysis in Azetidinyl Pyrimidine Synthesis

The construction of the azetidinyl pyrimidine scaffold is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination. The efficiency of these transformations is highly dependent on the interplay between the catalyst, ligands, bases, and solvents. Optimizing these parameters is essential to overcome challenges such as low reactivity, side-product formation, and catalyst deactivation.

The choice of the palladium catalyst, including the palladium source and the associated ligands, is paramount in directing the outcome of the synthesis of azetidinyl pyrimidines. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity through the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This catalyst is a versatile and widely used Pd(0) source for various cross-coupling reactions, including the Suzuki-Miyaura coupling. In the context of pyrimidine synthesis, Pd(PPh₃)₄ has proven effective for coupling halogenated pyrimidines with boronic acids. mdpi.comproquest.comsemanticscholar.orgbohrium.com Its utility lies in its ability to readily initiate the catalytic cycle through oxidative addition with the halo-pyrimidine. Optimization studies often focus on catalyst loading, with microwave-assisted procedures allowing for significantly reduced amounts (as low as 0.5 mol%) while maintaining high yields. mdpi.comproquest.com

BrettPhos Pd G3: This compound is a third-generation (G3) precatalyst featuring the bulky, electron-rich biarylphosphine ligand, BrettPhos. Such ligands are instrumental in Buchwald-Hartwig amination reactions, which form C-N bonds. youtube.com The synthesis of this compound via a Buchwald-Hartwig pathway would involve coupling a 3-aminoazetidine derivative with a brominated pyrimidine. BrettPhos-based catalysts are particularly effective for coupling primary amines. nih.gov The ligand's steric bulk promotes the reductive elimination step, which is often rate-limiting, while its electron-donating nature facilitates the initial oxidative addition. youtube.com

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃ or its monomeric form Pd(dba)₂): This complex serves as a common and stable Pd(0) source that requires an external ligand to form the catalytically active species. It is frequently paired with phosphine ligands like BINAP in Buchwald-Hartwig amination reactions. For example, the coupling of amines with bromopyridines has been successfully achieved using a Pd₂(dba)₃/BINAP system. chemspider.com The selection of the ancillary ligand is critical, as it dictates the stability and activity of the catalyst throughout the reaction.

Table 1: Comparison of Palladium Catalysts in Relevant Cross-Coupling Reactions

| Catalyst / Precatalyst | Reaction Type | Key Advantages | Typical Substrates |

| Pd(PPh₃)₄ | Suzuki-Miyaura | Commercially available, effective for a range of boronic acids. mdpi.comproquest.com | Halogenated pyrimidines, aryl boronic acids. mdpi.comproquest.com |

| BrettPhos Pd G3 | Buchwald-Hartwig | High activity for C-N coupling, good for primary amines, stable precatalyst. youtube.comnih.gov | Halo-pyridines/pyrimidines, primary amines. nih.gov |

| Pd₂(dba)₃ | Buchwald-Hartwig, Suzuki | Stable Pd(0) source, activity is tuned by added ligand. chemspider.com | Bromopyridines, various amines (with added ligand). chemspider.com |

The reaction environment, defined by the choice of base and solvent, significantly influences the rate and yield of palladium-catalyzed cross-coupling reactions.

Impact of Bases: The base plays a crucial role in the catalytic cycle, often by facilitating the transmetalation step in Suzuki couplings or by deprotonating the amine in Buchwald-Hartwig aminations. wikipedia.org

Anhydrous Potassium Carbonate (K₂CO₃): This is a moderately strong inorganic base commonly used in Suzuki reactions involving pyrimidines. acs.org It is also employed in some Buchwald-Hartwig aminations, particularly when milder conditions are required to tolerate sensitive functional groups. mit.edu

n-Butyllithium (n-BuLi): As a very strong organolithium base, n-BuLi is typically used to generate highly reactive nucleophiles. In the context of a Negishi coupling, it could be used to lithiate an N-protected azetidine at the C3 position, followed by transmetalation with a zinc salt to form the required organozinc reagent.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic, sterically hindered organic base. It is effective in promoting various reactions where a strong, non-interfering base is needed.

Impact of Solvents: The solvent must solubilize the reactants and catalyst while being compatible with the reaction intermediates.

Toluene: A non-polar aprotic solvent, toluene is frequently used in Buchwald-Hartwig aminations, often at elevated temperatures. chemspider.com

Tetrahydrofuran (B95107) (THF): This polar aprotic solvent is versatile and used in a wide range of organometallic reactions, including Negishi couplings and photocatalytic transformations for azetidine synthesis. nih.gov

Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, DMF is effective at dissolving a wide range of organic and inorganic compounds, making it a suitable choice for many cross-coupling reactions.

Table 2: Influence of Selected Bases and Solvents on Azetidinyl Pyrimidine Synthesis Pathways

| Reagent | Type | Role in Synthesis |

| Anhydrous K₂CO₃ | Base | Promotes transmetalation in Suzuki coupling; used in Buchwald-Hartwig amination. acs.orgmit.edu |

| n-Butyllithium | Base | Generation of organolithium intermediates for Negishi coupling. |

| DBU | Base | Strong, non-nucleophilic base for various coupling reactions. |

| Toluene | Solvent | Non-polar solvent for Buchwald-Hartwig amination. chemspider.com |

| THF | Solvent | Polar aprotic solvent for Negishi coupling and photocatalysis. nih.gov |

| DMF | Solvent | Polar aprotic solvent with high solubility for reactants. |

Modern synthetic chemistry increasingly employs alternative energy sources to drive reactions, offering benefits such as reduced reaction times, improved yields, and access to novel reactivity.

Microwave Irradiation: The use of microwave heating has become a standard technique for accelerating organic reactions, including the synthesis of pyrimidine derivatives. rsc.org In Suzuki-Miyaura couplings of dichloropyrimidines, microwave irradiation drastically reduces reaction times from hours to minutes (e.g., 15-20 minutes) and can lead to excellent yields. mdpi.comproquest.comsemanticscholar.orgbohrium.com This rapid heating allows for high-throughput screening of reaction conditions and efficient production of compound libraries. The one-pot, multi-step synthesis of complex pyrimidine systems can also be facilitated by microwave assistance. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-C and C-N bonds under mild conditions. In the context of azetidine chemistry, photocatalysis enables novel transformations. For instance, radical strain-release photocatalysis can be used to synthesize densely functionalized azetidines from strained precursors like azabicyclo[1.1.0]butanes. unipr.itchemrxiv.orgchemrxiv.org Another approach involves the visible light-mediated aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. nih.gov While direct photocatalytic cross-coupling to form the target molecule is a developing area, these methods highlight the potential of light-driven chemistry to access functionalized azetidine precursors required for the final coupling step.

Mechanistic Investigations of Azetidine and Pyrimidine Ring Transformations

Reactivity Profiles of the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in medicinal chemistry. nih.gov Its reactivity is largely influenced by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, while making the ring more stable and easier to handle than the related three-membered aziridines, provides a driving force for unique chemical transformations. rsc.orgrsc.org

Strain-Driven Reactivity and Ring Opening Dynamics

The considerable ring strain in azetidines is a primary driver of their reactivity, making them susceptible to ring-opening reactions. rsc.orgrsc.org This reactivity can be triggered under appropriate conditions, leading to the formation of linear amine derivatives. nih.gov The cleavage of the C-N bond is a common pathway, driven by the release of strain energy. rsc.org

Ring-opening reactions of azetidines can be initiated by various reagents and conditions. For instance, acid-mediated intramolecular ring-opening can occur, particularly in N-substituted azetidines where a pendant nucleophilic group can attack the strained ring. nih.gov The stability of the azetidine ring in such cases can be influenced by the electronic properties of the substituents. nih.gov

Lewis acids can also catalyze the ring-opening of azetidines. magtech.com.cn The regioselectivity of these reactions, determining which C-N bond is cleaved, is often controlled by electronic effects of the substituents on the azetidine ring. magtech.com.cn Unsaturated groups at the 2-position, for example, can stabilize the transition state of C-N bond cleavage through conjugation. magtech.com.cn

The following table provides examples of conditions leading to azetidine ring-opening:

| Reactant/Condition | Product Type | Reference |

| Acidic Conditions | Linear amines via intramolecular attack | nih.gov |

| Lewis Acid Catalysis | Linear amines, regioselectivity influenced by electronics | magtech.com.cn |

| Nucleophiles (e.g., halides) | Functionalized linear amines | nih.gov |

Oxidation and Reduction Pathways of the Azetidine Ring

The azetidine ring can undergo both oxidation and reduction, though these pathways are less explored than ring-opening reactions. Oxidation of the nitrogen atom to an N-oxide can occur, although it is more difficult than in less strained rings like pyridine (B92270). wikipedia.org The oxidation of the carbon skeleton of the azetidine ring can lead to the formation of azetidin-3-ones, which are versatile synthetic intermediates. nih.gov Gold-catalyzed intermolecular oxidation of alkynes has been developed as a method to produce α-oxo gold carbenes that can undergo intramolecular N-H insertion to form azetidin-3-ones. nih.gov

Reduction of the azetidine ring is also possible. Catalytic hydrogenation can lead to the saturation of the ring, though this is not a common transformation. wikipedia.org More frequently, reductive processes are associated with the opening of the azetidine ring. rsc.org For instance, the reduction of β-lactams (azetidin-2-ones) is a known method for the synthesis of azetidines. nih.gov

Formation and Reactivity of Azetidinium Intermediates

The nitrogen atom of the azetidine ring can be alkylated or protonated to form a quaternary azetidinium salt. nih.gov These azetidinium intermediates are highly reactive due to the increased ring strain and the positive charge on the nitrogen atom. nih.govlongdom.org They are excellent electrophiles and readily undergo nucleophilic ring-opening reactions. nih.govresearchgate.net

The formation of azetidinium salts can be achieved by reacting the azetidine with an alkyl halide. nih.gov The subsequent ring-opening by a nucleophile is typically a stereoselective and regioselective process, yielding functionalized linear amines. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidinium ring. magtech.com.cn

Azetidinium ylides, formed from aziridinium (B1262131) ylides, are another class of reactive intermediates that can be used in the synthesis of complex nitrogen-containing heterocycles. longdom.orgchemrxiv.org

Reactivity Profiles of the Bromopyrimidine Moiety

The pyrimidine (B1678525) ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. wikipedia.orgbhu.ac.in This π-deficiency makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. wikipedia.orgbhu.ac.in The bromine atom at the 5-position further influences the reactivity of the ring.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 5-position of the pyrimidine ring is susceptible to displacement by nucleophiles through nucleophilic aromatic substitution (SNAr). sigmaaldrich.com This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. wikipedia.org A variety of nucleophiles, including amines, phenols, and sulfur-containing compounds, can displace the bromine atom. nih.govnih.gov

Microwave irradiation has been shown to accelerate the nucleophilic displacement of the bromine in 5-bromopyrimidine (B23866). sigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also effective methods for forming new carbon-carbon bonds at the 5-position. sigmaaldrich.com

The following table summarizes some nucleophilic substitution reactions of 5-bromopyrimidine:

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. wikipedia.orgbhu.ac.inresearchgate.net The two nitrogen atoms deactivate the ring towards electrophilic attack. wikipedia.orgbhu.ac.in However, the presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution. researchgate.net

When electrophilic substitution does occur, it is directed to the 5-position, which is the least electron-deficient carbon atom in the ring. wikipedia.org Halogenation and nitration of substituted pyrimidines have been observed to occur at this position. wikipedia.orgresearchgate.net In the case of 2-(azetidin-3-yl)-5-bromopyrimidine, the azetidinyl group is an activating group, which may facilitate further electrophilic substitution at the 4- or 6-positions, although this is less common.

Elucidation of Concerted and Stepwise Reaction Mechanisms in Azetidinyl Pyrimidine Formation

The formation of the C-N bond between the azetidine ring and the pyrimidine ring in this compound is a classic example of nucleophilic aromatic substitution. This process can theoretically proceed through two primary mechanistic pathways: a stepwise route involving a discrete intermediate or a concerted process where bond formation and breaking occur in a single step.

The stepwise mechanism is a widely accepted pathway for many SNAr reactions. nih.gov It is characterized by the initial attack of the nucleophile—the nitrogen of the azetidine ring—on the electron-deficient C2 position of the 5-bromopyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This intermediate is a key feature of the stepwise pathway. The subsequent step involves the departure of the leaving group, typically a halide, which restores the aromaticity of the pyrimidine ring and yields the final product. The stability of the Meisenheimer complex is a crucial factor; greater stability, often facilitated by polar aprotic solvents, favors this stepwise route.

Conversely, a concerted SNAr mechanism involves a single transition state in which the nucleophilic attack and the departure of the leaving group happen concurrently. nih.gov While traditionally less commonly invoked for SNAr reactions, recent studies have shown that for certain substrates and nucleophiles, a concerted pathway can be operative. nih.govnih.gov This is often the case when the putative Meisenheimer intermediate is relatively unstable. nih.gov The distinction between these mechanisms can be subtle and may represent a continuum rather than two entirely separate pathways. rsc.org

Computational studies and kinetic isotope effect experiments are powerful tools for distinguishing between these mechanisms in the synthesis of this compound. The choice of solvent, the nature of the leaving group on the pyrimidine ring, and the specific substituents on the azetidine nucleophile can all influence whether the reaction proceeds through a more stepwise or concerted character.

Regioselectivity and Stereochemical Control in the Synthesis of this compound

Regioselectivity:

In the synthesis of this compound, achieving the correct regiochemistry is paramount. The starting pyrimidine is typically substituted with a leaving group at the C2 position and a bromine atom at the C5 position. The pyrimidine ring is inherently electron-deficient, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6), making them susceptible to nucleophilic attack. The C2 position is generally the most electrophilic due to the inductive and resonance effects of both adjacent nitrogen atoms.

Therefore, the reaction of a 3-substituted azetidine nucleophile with a 2-halo-5-bromopyrimidine is expected to proceed with high regioselectivity, with the nucleophilic attack occurring at the C2 position, displacing the halide leaving group. The bromine atom at the C5 position is significantly less reactive towards nucleophilic substitution under typical SNAr conditions. This inherent electronic preference ensures the formation of the desired 2-substituted product.

Stereochemical Control:

When the synthesis utilizes a chiral azetidine derivative, the preservation of stereochemical integrity is a critical consideration. If the azetidine reactant possesses a stereocenter, for example, if it is a specific enantiomer of a 3-substituted azetidine, the SNAr reaction occurs at the achiral pyrimidine ring. Consequently, the reaction itself does not create or modify the stereocenter on the azetidine ring.

The stereochemical outcome is therefore primarily dependent on the stereochemistry of the starting azetidine. If an enantiomerically pure azetidine is used, the product, this compound, is expected to be formed with retention of the original stereochemistry at the azetidine core. libretexts.org This is because the SNAr mechanism, whether concerted or stepwise, does not typically involve intermediates or transition states that would lead to racemization of the nucleophile itself.

The following table summarizes key factors influencing the synthesis:

| Factor | Influence on Mechanism | Influence on Regioselectivity | Influence on Stereochemistry |

| Solvent | Polar aprotic solvents can stabilize the Meisenheimer complex, favoring a stepwise pathway. | Generally minimal, as electronic factors of the pyrimidine ring are dominant. | No direct impact on the stereocenter of the azetidine nucleophile. |

| Leaving Group | A better leaving group (e.g., F > Cl > Br > I for activation) facilitates both concerted and stepwise pathways by lowering the activation energy. | The leaving group at C2 is preferentially displaced over the bromine at C5. | No direct influence. |

| Azetidine Nucleophile | The nucleophilicity and steric bulk of the azetidine derivative can affect the reaction rate and potentially the mechanism. | Does not alter the inherent regioselectivity of the pyrimidine ring. | The stereochemistry of the starting azetidine dictates the final product's stereochemistry. |

| Temperature | Higher temperatures increase the reaction rate but can sometimes lead to side reactions. | Unlikely to alter the strong electronic preference for C2 substitution. | Extreme conditions could potentially lead to side reactions affecting stereochemical purity. |

Computational Chemistry Approaches in the Study of 2 Azetidin 3 Yl 5 Bromopyrimidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. By solving approximations of the Schrödinger equation, QM calculations can determine a molecule's electronic structure and a host of associated properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule such as 2-(azetidin-3-yl)-5-bromopyrimidine, DFT would be instrumental in mapping out potential chemical reactions.

A hypothetical DFT study on this molecule would involve:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a reaction partner) and the expected products would be computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state—the highest energy point along the reaction coordinate—that connects the reactants and products. The geometry and energy of this transient species are crucial for understanding the reaction's feasibility.

Reaction Pathway Mapping: By connecting the reactants, transition state, and products, a complete reaction pathway can be visualized. This allows chemists to understand the step-by-step mechanism of a transformation. For instance, in a potential nucleophilic substitution reaction on the pyrimidine (B1678525) ring, DFT could elucidate whether the reaction proceeds via a direct displacement or a multi-step mechanism involving an intermediate.

The three-dimensional shape of a molecule (its conformation) is critical to its function, particularly in a biological context where it might interact with a protein. This compound has several rotatable bonds, leading to a variety of possible conformations.

Ab Initio Methods: These are highly accurate but computationally expensive quantum mechanical calculations. They could be used to calculate the relative energies of a few key conformations of this compound to identify the most stable ones.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this molecule, often in a simulated solvent environment, would reveal its dynamic behavior. It could show how the azetidine (B1206935) ring puckers and how the orientation between the azetidine and pyrimidine rings changes over time. This provides a more realistic picture of the molecule's conformational landscape than static calculations alone.

Frontier Molecular Orbital (FMO) theory is a simplified approach within molecular orbital theory that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.eg The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. ekb.eg

For this compound, FMO theory could predict:

Sites of Nucleophilic and Electrophilic Attack: The distribution of the HOMO and LUMO across the molecule can indicate likely sites for reaction. The HOMO represents regions that are electron-rich and likely to be attacked by electrophiles, while the LUMO indicates electron-poor regions susceptible to attack by nucleophiles. For example, the analysis could reveal the likelihood of a nucleophilic attack on the carbon atoms of the pyrimidine ring.

Reaction Feasibility: The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

A hypothetical FMO analysis might generate data such as the energies of these orbitals and their distribution, which could be visualized to guide synthetic chemistry efforts.

Reaction Mechanism Modeling and Energy Profile Calculations

Building on the methods described above, computational chemists can construct detailed models of reaction mechanisms and calculate their energy profiles.

For a proposed reaction involving this compound, computational modeling can provide quantitative data on its energetics.

Energy Barriers (Activation Energies): The energy difference between the reactants and the transition state is the activation energy or energy barrier. A high barrier indicates a slow reaction, while a low barrier suggests a faster one. For example, in a Suzuki coupling reaction to replace the bromine atom, DFT could calculate the activation energies for the key steps of the catalytic cycle.

Reaction Intermediates: Some reactions proceed through one or more intermediates, which are temporary, stable species formed between the reactant and product stages. Computational methods can confirm the existence of these intermediates and calculate their relative stabilities.

The results of such an analysis are typically presented in a reaction coordinate diagram, which plots energy against the progress of the reaction, providing a clear visual representation of the mechanism.

Reactions are almost always carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects.

Implicit Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to approximate the general effect of the solvent on the solute's electronic structure and energy.

Explicit Solvent Models: In this more detailed approach, a number of individual solvent molecules are included in the calculation along with the reactant molecules. This allows for the specific interactions, such as hydrogen bonding between the solvent and this compound, to be modeled directly.

By performing calculations in different simulated solvents, researchers can predict how changing the reaction medium will affect the reaction rate and outcome, aiding in the optimization of experimental conditions.

Spectroscopy Simulation and Prediction

Computational spectroscopy is a vital area of theoretical chemistry that allows for the prediction of various types of spectra, providing insights that can aid in the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. nih.govnih.gov The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, DFT calculations would be employed to predict the ¹H and ¹³C NMR spectra. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), TZVP) can be tested to find the combination that provides the best correlation with experimental data for similar compounds. mdpi.comresearchgate.net The prediction of ¹H-NMR chemical shifts is often more sensitive to the chosen geometry than that of ¹³C-NMR chemical shifts. nih.gov

Similarly, spin-spin coupling constants (J-couplings) can be calculated, providing valuable information about the connectivity and stereochemistry of the molecule. These calculations are computationally more demanding but offer a deeper understanding of the through-bond interactions between nuclei.

To illustrate the expected output of such a study, the following table presents hypothetical ¹³C and ¹H NMR chemical shifts for this compound, based on typical values for azetidine and 5-bromopyrimidine (B23866) fragments.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| Pyrimidine C2 | 160.5 | - | - |

| Azetidine C3' | 45.2 | 4.1 (m) | ³J(H-H) ≈ 7.5 |

| Pyrimidine C4 | 158.0 | 8.8 (s) | - |

| Pyrimidine C5 | 115.3 | - | - |

| Pyrimidine C6 | 158.0 | 8.8 (s) | - |

| Azetidine C2'/C4' | 35.8 | 3.9 (t) | ²J(H-H) ≈ 8.0 |

| Azetidine NH | - | 2.5 (br s) | - |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting molecules. Computational methods can simulate these vibrational spectra by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). rsc.org Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are related to changes in the polarizability. arxiv.org DFT calculations are commonly used to predict these spectra. nih.govnih.gov For instance, studies on uracil (B121893) and its 5-halogenated derivatives have shown excellent agreement between experimental and DFT-calculated vibrational frequencies, particularly with the B3LYP functional. nih.gov The analysis of vibrational modes, often aided by tools like Total Energy Distribution (TED), allows for a detailed assignment of the spectral bands. nih.gov

For this compound, computational vibrational analysis would help in assigning the characteristic stretching and bending modes of the pyrimidine and azetidine rings. For example, the C-Br stretching frequency would be distinctly identified. nih.gov

Below is an illustrative table of key predicted vibrational frequencies for this compound, based on data from analogous structures.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Azetidine) | 3350 | 3350 |

| C-H Stretch (Aromatic) | 3100 | 3100 |

| C-H Stretch (Aliphatic) | 2950 | 2950 |

| Pyrimidine Ring Stretch | 1580 | 1580 |

| Azetidine Ring Deformation | 1450 | 1450 |

| C-N Stretch | 1300 | 1300 |

| C-Br Stretch | 650 | 650 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Machine Learning and Artificial Intelligence in Chemical Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from drug discovery to materials design. nih.goviscientific.org These technologies are particularly impactful in predicting chemical reactions and designing synthetic routes.

One of the exciting applications of AI in chemistry is the automated elucidation of chemical structures from spectroscopic data. Sequence-to-sequence (Seq2Seq) models, a type of neural network architecture prominent in natural language translation, have been adapted for this purpose. chemrxiv.orgresearchgate.net In this context, a spectrum (e.g., NMR) is treated as a "language," and the model learns to "translate" it into a chemical structure, often represented as a SMILES (Simplified Molecular-Input Line-Entry System) string. openreview.net

Transformer-based machine learning models have shown significant promise in predicting molecular structures directly from NMR spectra. chemrxiv.orgresearchgate.net These models can be pre-trained on large databases of synthetic NMR spectra and can achieve high accuracy in structure prediction. For instance, a model might achieve a top-1 accuracy of 67.0% in predicting the correct molecular structure from simulated ¹H and ¹³C NMR spectra. chemrxiv.org The accuracy can be further improved by providing additional context, such as the chemical formula or the reactants and products of a reaction. chemrxiv.org

For a novel compound like this compound, a trained Seq2Seq model could, in principle, predict its structure from its NMR spectrum. This approach has the potential to significantly accelerate the process of structure verification in high-throughput synthesis and discovery. The development of such models is an active area of research, with ongoing efforts to improve their accuracy and applicability to a wider range of chemical structures. github.com The performance of these models can be enhanced through techniques like transfer learning, especially for underrepresented classes of compounds like certain heterocycles. chemrxiv.org

Synthetic Utility and Applications in Organic Synthesis

2-(Azetidin-3-yl)-5-bromopyrimidine as a Versatile Building Block in Chemical Synthesis

This compound is recognized as a key heterocyclic and organic building block in chemical synthesis. nih.govgoogle.com Its utility is anchored in the distinct reactivity of its two core components. The pyrimidine (B1678525) ring, a privileged scaffold in medicinal chemistry, is activated for nucleophilic substitution and metal-catalyzed cross-coupling reactions by the presence of the bromine atom. The azetidine (B1206935) moiety, a four-membered nitrogen-containing heterocycle, introduces a three-dimensional structural element and a secondary amine that serves as a handle for further functionalization.

The compound's structure, featuring both a halogenated pyrimidine and a small, strained ring system, makes it a valuable intermediate for creating diverse chemical libraries. google.com Pyrimidine derivatives are known for their wide range of biological activities, and this building block provides a direct route to novel analogues for drug discovery programs. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2060042-99-9 researchgate.net |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.06 g/mol nih.gov |

| Appearance | Solid |

| Storage | 2-8°C, Sealed in dry conditions nih.govnih.gov |

Strategies for Derivatization Towards Diverse Chemical Scaffolds

The structure of this compound offers two primary sites for derivatization: the carbon-bromine bond on the pyrimidine ring and the secondary amine of the azetidine ring.

Derivatization at the Pyrimidine Ring: The bromine atom at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming new carbon-carbon bonds. nih.govillinois.edu In this context, the C-Br bond of the pyrimidine ring can react with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents. libretexts.orgyoutube.com This reaction is fundamental for elaborating the core scaffold into more complex structures, such as the biaryl compounds often found in kinase inhibitors. nih.govresearchgate.net The general reactivity of aryl bromides in Suzuki coupling is well-established, with the C-Br bond being highly susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edulibretexts.org

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | XPhos, PPh₃ | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | K₂CO₃, NaOH, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. youtube.com |

| Solvent | Dioxane/H₂O, Toluene, Ethanol/H₂O nih.gov | Solubilizes reactants and influences reaction rate and yield. |

Derivatization at the Azetidine Ring: The secondary amine within the azetidine ring is a nucleophilic center that can be readily functionalized through standard N-alkylation, N-acylation, or reductive amination reactions. This allows for the attachment of a wide range of side chains, which can be used to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) or to engage in specific interactions with biological targets. For instance, patent literature describes the synthesis of complex kinase inhibitors where similar nitrogen heterocycles are substituted with groups like dimethylamino-pyrrolidinyl or methyl-diazaspiro-octanyl moieties to optimize biological activity. google.com

Role in the Construction of Complex Heterocyclic Systems

Building blocks based on pyrimidine are central to the development of complex heterocyclic systems with therapeutic potential. nih.gov The 2-aminopyrimidine (B69317) scaffold, for example, is a core component of numerous kinase inhibitors designed to treat cancers. nih.gov Patents for inhibitors of epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinases (PI3Ks) frequently feature complex molecules built upon a central pyrimidine or pyridine (B92270) ring. google.comnih.gov

This compound serves as an ideal starting material for such endeavors. A synthetic strategy could involve an initial Suzuki coupling at the 5-position to install a desired substituted aniline (B41778) or other aromatic system. Subsequent functionalization of the azetidine nitrogen would complete the synthesis of a complex target molecule. The ability to perform sequential, regioselective modifications makes this building block highly valuable for constructing libraries of compounds for high-throughput screening in drug discovery. nih.gov

Exploration as Chiral Templates in Asymmetric Synthesis

The use of this compound in asymmetric synthesis is an area of potential exploration. The current molecule is achiral. However, the azetidine ring could serve as a foundation for introducing chirality.

One potential pathway involves the synthesis of a chiral version of the building block itself. For example, methods for the stereoselective synthesis of chiral azetidin-3-ones have been developed using gold-catalyzed cyclization of chiral N-propargylsulfonamides. nih.gov A similar strategy could potentially yield an enantiomerically pure azetidine precursor that could then be coupled to the 5-bromopyrimidine (B23866) core.

Alternatively, the achiral building block could be used as a substrate in a reaction guided by a chiral catalyst to produce a stereochemically defined product. This is a common strategy in the synthesis of complex chiral molecules, including APIs. rsc.org While direct examples involving this compound are not prominent in the literature, the asymmetric synthesis of other nitrogen heterocycles like trisubstituted aziridines and bridged biarylamines has been successfully achieved using catalytic methods. nih.govrsc.org This suggests that the development of asymmetric transformations starting from this building block is a feasible and promising direction for future research.

Potential Applications in Polymerization Chemistry

The presence of the strained azetidine ring in this compound suggests a potential application as a functional monomer in polymerization chemistry. Azetidines are known to undergo cationic ring-opening polymerization (CROP). researchgate.netrsc.org This process involves the opening of the strained four-membered ring, driven by an appropriate cationic initiator, to form a linear polymer chain. researchgate.net

If this compound were used as a monomer in such a polymerization, the result would be a polyamine backbone with pendant 5-bromopyrimidine groups at regular intervals.

-[-N(CH₂CH(5-bromopyrimidin-2-yl)CH₂)-]n-

This resulting functional polymer would have several potential applications. The polyamine backbone itself is of interest for applications such as gene transfection and CO₂ capture. rsc.org Furthermore, the pendant 5-bromopyrimidine units would serve as reactive handles for post-polymerization modification. For example, Suzuki coupling reactions could be performed along the polymer chain to attach a variety of functional groups, leading to the creation of novel materials with tailored optical, electronic, or biological properties. While the anionic polymerization of monomers containing heteroatoms like pyridine has been studied, the cationic polymerization of a functionalized azetidine like this remains a prospective field of study. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.